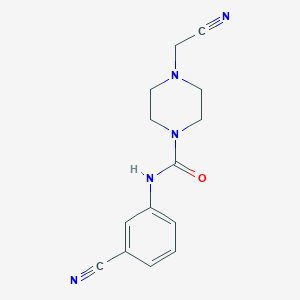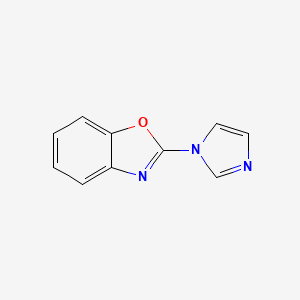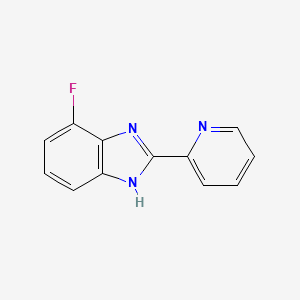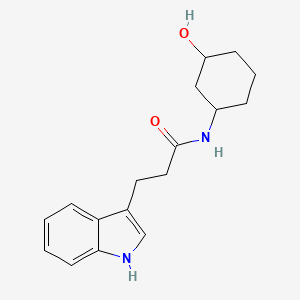
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. CX-516 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone modulates the activity of AMPA receptors in the brain. It enhances the activity of these receptors, which leads to an increase in the release of neurotransmitters such as glutamate. This, in turn, leads to an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been shown to enhance cognitive function and improve memory in animal models and human subjects. It has also been shown to increase the release of neurotransmitters such as glutamate. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
実験室実験の利点と制限
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and cognitive function. However, 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective modulators of AMPA receptors that could have even greater therapeutic potential.
合成法
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and pyrrolidine. The final product is obtained through purification and isolation processes. The synthesis of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and improve memory in animal models and human subjects. 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
2-cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h14-16,18H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYGDRGHQFXQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)




![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)